![molecular formula C20H18N2O3S B306800 4-({2-[(3,4-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoicacid](/img/structure/B306800.png)
4-({2-[(3,4-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({2-[(3,4-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoicacid, also known as DMTB, is a thiazolidine-based compound with potential applications in the field of medicinal chemistry. The compound is synthesized using a multi-step process and has been studied extensively for its potential as a therapeutic agent.
Mecanismo De Acción
The exact mechanism of action of 4-({2-[(3,4-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoicacid is not fully understood. However, studies have shown that the compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. 4-({2-[(3,4-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoicacid has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
4-({2-[(3,4-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoicacid has been shown to have a number of biochemical and physiological effects. Studies have shown that the compound can reduce oxidative stress and inflammation, which are both involved in the development of various diseases. 4-({2-[(3,4-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoicacid has also been shown to inhibit the growth of cancer cells, making it a potential anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-({2-[(3,4-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoicacid is its potential as a therapeutic agent. The compound has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of 4-({2-[(3,4-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoicacid is its relatively complex synthesis process, which may limit its widespread use in laboratory experiments.
Direcciones Futuras
There are a number of future directions for the study of 4-({2-[(3,4-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoicacid. One potential direction is the development of more efficient synthesis methods for the compound. Another potential direction is the further study of the compound's mechanism of action, which may help to identify new therapeutic targets. Additionally, future studies could focus on the development of 4-({2-[(3,4-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoicacid-based drug formulations for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-({2-[(3,4-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoicacid involves a multi-step process that begins with the reaction of 3,4-dimethylaniline with thiosemicarbazide to form the thiazolidine ring. The resulting compound is then reacted with benzyl bromide to introduce the benzyl group. The final step involves the reaction of the benzylated thiazolidine with 4-carboxybenzaldehyde to form 4-({2-[(3,4-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoicacid.
Aplicaciones Científicas De Investigación
4-({2-[(3,4-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoicacid has been studied extensively for its potential as a therapeutic agent. The compound has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. Studies have also shown that 4-({2-[(3,4-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoicacid can inhibit the growth of cancer cells, making it a potential anticancer agent.
Propiedades
Nombre del producto |
4-({2-[(3,4-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoicacid |
|---|---|
Fórmula molecular |
C20H18N2O3S |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
4-[(E)-[2-(3,4-dimethylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C20H18N2O3S/c1-12-4-9-16(10-13(12)2)21-20-22(3)18(23)17(26-20)11-14-5-7-15(8-6-14)19(24)25/h4-11H,1-3H3,(H,24,25)/b17-11+,21-20? |
Clave InChI |
BPIGTWSXVILZIK-UQZIKHPZSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=C(C=C3)C(=O)O)/S2)C)C |
SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2)C)C |
SMILES canónico |
CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[4-(dimethylamino)benzylidene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306718.png)
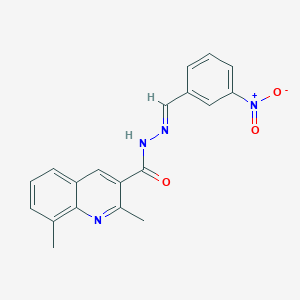
![2,8-dimethyl-N'-[(E)-(2-methylindol-3-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306723.png)
![2,8-dimethyl-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306726.png)
![N-(4-{2-[(2-methyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide](/img/structure/B306727.png)
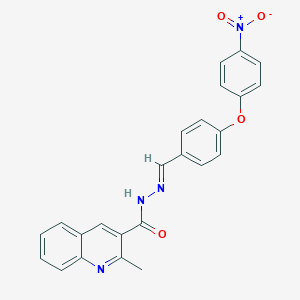
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B306731.png)
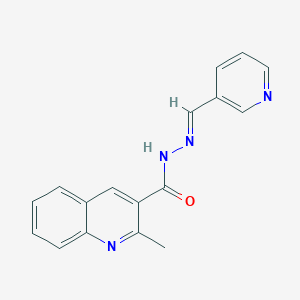
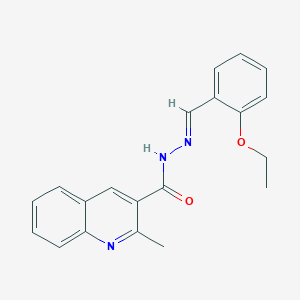
![N'-[(E)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B306736.png)

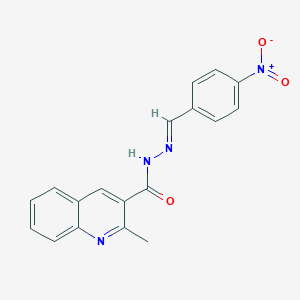
![N'-[(2-ethoxy-1-naphthyl)methylene]-2-methyl-3-quinolinecarbohydrazide](/img/structure/B306740.png)